Aladorian sodium is a synthetic compound with the chemical formula . It is classified as a small molecule and is part of a broader category of compounds known for their potential therapeutic applications, particularly in the context of metabolic and age-related diseases. Aladorian sodium has been explored for its role in activating sirtuin 1, a protein associated with cellular regulation and longevity.
Aladorian sodium is derived from a class of compounds known as Rycals, which are being investigated for their effects on calcium signaling and muscle function. The compound's identification and classification have been documented in various scientific literature, including studies on its pharmacological properties and potential applications in sports medicine and metabolic disorders .
The synthesis of Aladorian sodium typically involves multi-step organic reactions that include the formation of key intermediates followed by functional group modifications. Specific methods may vary, but they often include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of the final product.
The molecular structure of Aladorian sodium features a complex arrangement that includes aromatic rings and functional groups. The presence of a sodium ion contributes to its solubility in aqueous solutions, which is crucial for its biological activity.
Aladorian sodium participates in various chemical reactions typical of organic compounds. These may include:
The reactivity profile of Aladorian sodium can be influenced by its functional groups, which may undergo transformations under specific conditions (e.g., acidic or basic environments). Understanding these reactions is essential for predicting its behavior in biological systems.
The mechanism by which Aladorian sodium exerts its effects involves activation of sirtuin 1, which plays a critical role in regulating metabolic processes and promoting cellular health. This activation can lead to enhanced mitochondrial function and improved insulin sensitivity.
Research indicates that compounds activating sirtuin 1 may have implications in treating conditions such as obesity and type 2 diabetes mellitus. Studies have demonstrated that Aladorian sodium can influence metabolic pathways through modulation of gene expression linked to energy metabolism .
Aladorian sodium has garnered interest for its potential applications in:
Systematic Chemical Designation: Aladorian sodium is the sodium salt of 2,3-dihydro-7-methoxy-α-oxo-1,4-benzothiazepine-4(5H)-acetic acid. Its molecular formula is C₁₂H₁₂NNaO₄S, with a molecular weight of 289.28 g/mol. The compound features a benzothiazepine core—a heterocyclic structure integrating nitrogen and sulfur atoms—coupled with a sodium carboxylate moiety that enhances solubility. Its IUPAC name is sodium 2-(7-methoxy-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-1-yl)acetate [2] [3].
Synonyms and Identifiers:
Structural-Relational Properties:Table 1: Chemical Taxonomy of Aladorian Sodium vs. Free Acid
Property | Aladorian (Free Acid) | Aladorian Sodium |
---|---|---|
Molecular Formula | C₁₂H₁₃NO₄S | C₁₂H₁₂NNaO₄S |
Molecular Weight | 267.30 g/mol | 289.28 g/mol |
Elemental Composition (%) | C:53.94; H:4.90; N:5.24; O:23.94; S:12.00 | C:49.82; H:4.18; N:4.84; Na:7.95; O:22.12; S:11.08 |
Solubility Profile | Soluble in DMSO | Soluble in water/DMSO |
Stability | -20°C (long-term) | >3 years at -20°C |
The sodium salt form improves aqueous solubility critical for in vitro assays, while the free acid facilitates membrane permeability in experimental models [2] [3].
Ryanodine Receptor (RyR) Pharmacology Foundations: Ryanodine receptors are giant ion channels governing sarcoplasmic reticulum calcium release in excitable cells. The plant alkaloid ryanodine (from Ryania speciosa) was the first RyR ligand identified, exhibiting biphasic effects: channel activation at nanomolar concentrations and inhibition at micromolar levels. This dual activity established the pharmacological framework for targeting RyR-associated pathologies like arrhythmias and myopathies [5] [8].
Aladorian’s Rational Design: Aladorian emerged from systematic structure-activity studies of benzothiazepine derivatives in the early 2000s. ARMGO Pharma and Servier developed it as a selective RyR2 blocker (cardiac isoform) to counteract diastolic calcium leaks that trigger ventricular tachycardia. Unlike earlier non-isoform-specific RyR modulators like dantrolene (RyR1 inhibitor), Aladorian’s 7-methoxy-benzothiazepine backbone conferred RyR2 selectivity, reducing off-target effects on skeletal muscle RyR1 [2] [6].
Clinical Development and Discontinuation: Preclinical studies demonstrated Aladorian’s efficacy in stabilizing RyR2 channels during adrenergic stress, advancing it to trials for chronic heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). However, clinical development was discontinued post-Phase II due to insufficient therapeutic differentiation or strategic pipeline decisions. This positioned "Rycals" (e.g., S107, ARM210) as next-generation RyR stabilizers [2] [4].
Table 2: Key Milestones in RyR-Targeted Drug Development
Era | Compound Class | Representative Agents | Therapeutic Target |
---|---|---|---|
1980s–1990s | Plant alkaloids | Ryanodine | RyR1/RyR2 (non-selective) |
2000s | Benzothiazepines | Aladorian (ARM036) | RyR2-specific calcium leak |
2010s–Present | Rycals | S107, ARM210 | RyR1/RyR2 allosteric stabilizers |
Mechanistic Classification: Aladorian sodium is classified as a ryanodine receptor antagonist with isoform specificity for RyR2. It binds the FK506-binding protein (FKBP12.6) interaction site on RyR2, preventing channel destabilization during protein kinase A hyperphosphorylation. This inhibits pathological calcium release during cardiac excitation-contraction coupling, thereby suppressing arrhythmogenesis. Its benzothiazepine core differentiates it from 1,4-benzothiazepine derivatives like K201, which exhibit broader calcium channel effects [4] [6].
Therapeutic Indications (Research Focus):
Regulatory and Development Status: Aladorian sodium remains an investigational compound with no FDA or EMA approvals. It is designated strictly for research purposes, as explicitly stated by suppliers: "Our products are not to be used for therapeutic purposes and cannot be sold to patients" [2] [3]. Current availability is limited to milligram-to-gram quantities via custom synthesis (e.g., MedKoo, BOC Sciences), with purity standards >98% under in-house analytical protocols [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7